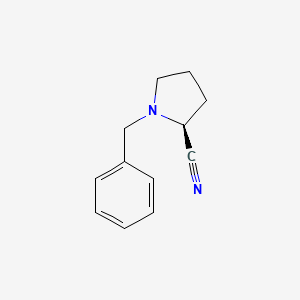

(s)-1-n-Benzyl-2-cyano-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-benzylpyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHFYOCFQGYYIH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649647 | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928056-25-1 | |

| Record name | (2S)-1-Benzylpyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S)-1-N-Benzyl-2-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-1-N-benzyl-2-cyanopyrrolidine, a chiral synthetic intermediate of significant interest in medicinal chemistry. The document details a robust two-step synthetic pathway commencing from the readily available amino acid, L-proline. The core of this guide is the presentation of detailed experimental protocols, thorough characterization data, and the contextualization of this molecule within the broader landscape of drug discovery, particularly as a precursor for dipeptidyl peptidase-IV (DPP-IV) inhibitors. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and practical application for researchers in the field.

Introduction

(S)-1-N-benzyl-2-cyanopyrrolidine is a key chiral building block in organic synthesis. Its structural motif, featuring a protected proline core with a nitrile functionality, makes it a valuable precursor for the synthesis of various biologically active molecules. Notably, the 2-cyanopyrrolidine moiety is a critical pharmacophore in a class of highly effective and widely used drugs for the management of type 2 diabetes: the dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2] The stereochemistry at the C2 position is crucial for the biological activity of these inhibitors. This guide outlines a reliable synthetic route to obtain the enantiomerically pure (S)-isomer and provides a detailed account of its analytical characterization.

Synthesis of (S)-1-N-Benzyl-2-cyanopyrrolidine

The synthesis of (S)-1-N-benzyl-2-cyanopyrrolidine is accomplished through a two-step process starting from L-proline. The first step involves the N-benzylation of L-proline to yield (S)-1-benzylpyrrolidine-2-carboxylic acid. The second step is the conversion of the carboxylic acid functionality into a nitrile group, which typically proceeds through the formation of a primary amide followed by dehydration.

Synthetic Scheme

Caption: Synthetic pathway for (S)-1-N-benzyl-2-cyanopyrrolidine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid

This procedure is adapted from established methods for the N-alkylation of amino acids.[3][4]

-

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol with stirring at 40°C until a clear solution is obtained.

-

To this solution, add benzyl chloride (1.5 eq.) dropwise.

-

Maintain the reaction mixture at 40°C and stir for 6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature and neutralize to pH 5-6 with concentrated hydrochloric acid.

-

Add chloroform and stir the mixture overnight.

-

Filter the resulting precipitate and wash with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the solid, wash with cold acetone, and dry under vacuum to afford (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.

-

Step 2: Synthesis of (S)-1-N-Benzyl-2-cyanopyrrolidine

This two-part step involves the formation of the primary amide followed by dehydration.

-

Part A: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide

-

Materials:

-

(S)-1-Benzylpyrrolidine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH)

-

-

Procedure:

-

Suspend (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in dichloromethane.

-

Cool the suspension in an ice bath and add thionyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it into a cooled, concentrated solution of ammonium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-1-benzylpyrrolidine-2-carboxamide.

-

-

-

Part B: Dehydration to (S)-1-N-Benzyl-2-cyanopyrrolidine

-

Materials:

-

(S)-1-Benzylpyrrolidine-2-carboxamide

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve (S)-1-benzylpyrrolidine-2-carboxamide (1.0 eq.) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.5 eq.) to the solution.

-

Cool the mixture in an ice bath and add trifluoroacetic anhydride (1.2 eq.) dropwise.[5]

-

Stir the reaction at 0°C for 1-2 hours, monitoring for the disappearance of the amide by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain (S)-1-N-benzyl-2-cyanopyrrolidine.

-

-

Characterization Data

The structural confirmation and purity assessment of (S)-1-N-benzyl-2-cyanopyrrolidine are performed using a combination of spectroscopic techniques and physical property measurements.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low melting solid |

| Melting Point | Not available in the searched literature |

| Optical Rotation | Not available in the searched literature; expected to be non-zero due to the (S)-chirality |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show the following characteristic signals:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Benzyl) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic CH₂ | ~3.50 - 4.00 | AB quartet | 2H |

| Pyrrolidine CH (α to CN) | ~3.30 - 3.60 | Multiplet | 1H |

| Pyrrolidine CH₂ (N-CH₂) | ~2.80 - 3.20 | Multiplet | 2H |

| Pyrrolidine CH₂ | ~1.80 - 2.20 | Multiplet | 4H |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to display the following signals:

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (Benzyl, quat.) | ~138 |

| Aromatic (Benzyl, CH) | ~127 - 129 |

| Nitrile (C≡N) | ~118 - 122 |

| Benzylic CH₂ | ~55 - 60 |

| Pyrrolidine CH (α to CN) | ~45 - 50 |

| Pyrrolidine CH₂ (N-CH₂) | ~50 - 55 |

| Pyrrolidine CH₂ | ~22 - 30 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2240 - 2260 | Sharp, Medium |

| C-H (Aromatic) | ~3030 - 3100 | Medium |

| C-H (Aliphatic) | ~2850 - 2960 | Medium |

| C=C (Aromatic) | ~1450 - 1600 | Medium |

The presence of a sharp peak around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.[6]

3.2.4. Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), is expected to show:

| Ion | m/z Value | Description |

| [M+H]⁺ | 187.12 | Protonated molecular ion |

| [M+Na]⁺ | 209.10 | Sodium adduct |

| Fragment Ion | 91.05 | Tropylium ion (from benzyl group fragmentation)[7] |

Application in Drug Discovery: DPP-IV Inhibition

Derivatives of (S)-1-N-benzyl-2-cyanopyrrolidine are potent inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Signaling Pathway of DPP-IV in Glucose Homeostasis

References

- 1. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. N-BENZYL-L-PROLINE | 31795-93-4 [chemicalbook.com]

- 5. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. whitman.edu [whitman.edu]

Technical Guide: Physicochemical Properties of (s)-1-n-Benzyl-2-cyano-pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(s)-1-n-Benzyl-2-cyano-pyrrolidine is a chiral heterocyclic compound belonging to the cyanopyrrolidine class of molecules. This structural motif is of significant interest in medicinal chemistry, particularly in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[1] Understanding the physicochemical properties of this compound is crucial for its synthesis, formulation, and biological activity assessment. This guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative diagram of its relevant biological signaling pathway.

Physicochemical Properties

Table 1: General Information

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 928056-25-1 | [2][3] |

| Molecular Formula | C₁₂H₁₄N₂ | [2][3] |

| Molecular Weight | 186.26 g/mol | [2][3] |

| Chemical Structure |  | N/A |

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Melting Point (°C) | Not available. Likely a crystalline solid at room temperature. | The related compound (S)-1-Boc-2-cyanopyrrolidine is a solid with a melting point of 33-36°C.[4] |

| Boiling Point (°C) | > 200 °C (at atmospheric pressure) | N-benzylpyrrolidine has a boiling point of 277.57°C (rough estimate).[5] N-Benzyl-3-pyrrolidone boils at 140.5 °C under reduced pressure (0.4 mmHg).[6] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water. | N-benzylpyrrolidine is soluble in many organic solvents. The presence of the polar cyano group may slightly increase water solubility compared to N-benzylpyrrolidine. |

| pKa | ~10.36 | The pKa of α-Benzylpyrrolidine is reported as 10.36.[7] The electronic effect of the cyano group at the 2-position would likely decrease the basicity of the pyrrolidine nitrogen slightly. |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are provided below. These are generalized methods applicable to organic compounds of this nature.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range.

Boiling Point Determination

For a liquid, the boiling point can be determined by distillation or using a micro-method.

Procedure (Micro-method):

-

A small volume of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a suitable bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of the compound in various solvents can be determined qualitatively.

Procedure:

-

To a small, known amount of the compound (e.g., 10 mg) in a test tube, add a small volume (e.g., 0.5 mL) of the solvent to be tested (e.g., water, ethanol, dichloromethane, hexane).

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Visual inspection determines if the compound has dissolved completely, partially, or not at all.

-

If the compound dissolves, further solvent can be added to determine an approximate solubility limit.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated form of the pyrrolidine nitrogen can be determined by potentiometric titration.

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol.

-

The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Biological Context and Signaling Pathway

This compound belongs to a class of compounds known to be potent inhibitors of dipeptidyl peptidase-IV (DPP-IV).[1] DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[8][9] By inhibiting DPP-IV, this compound can increase the levels of active GLP-1, leading to a cascade of downstream effects that help regulate blood glucose levels. This makes it a compound of interest for the development of therapeutics for type 2 diabetes.

DPP-IV Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of DPP-IV by compounds like this compound.

Caption: DPP-IV inhibition pathway.

Conclusion

This technical guide provides a summary of the available physicochemical information for this compound. While specific experimental data for several key properties are lacking, this document offers estimations based on related compounds and outlines the standard experimental protocols for their determination. The crucial role of this compound class as DPP-IV inhibitors is highlighted, with a detailed diagram of the relevant signaling pathway. This information serves as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting DPP-IV for the management of type 2 diabetes.

References

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | 928056-25-1 [chemicalbook.com]

- 4. (S)-1-Boc-2-cyanopyrrolidine CAS#: 228244-04-0 [m.chemicalbook.com]

- 5. N-BENZYLPYRROLIDINE | 29897-82-3 [chemicalbook.com]

- 6. N-Benzyl-3-pyrrolidone - (Amines|Other amines):Koei Chemical Co., Ltd [koeichem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Regulation of glucose homeostasis by GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Glucose Homeostasis by GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (s)-1-n-Benzyl-2-cyano-pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published, consolidated spectroscopic data for this specific molecule, this document presents expected spectral characteristics based on analogous compounds and general chemical principles, alongside a detailed, plausible synthetic protocol.

Compound Overview

This compound is a derivative of the amino acid L-proline. Its structure incorporates a chiral center at the C2 position of the pyrrolidine ring, a benzyl group on the nitrogen atom, and a nitrile functional group. This combination of features makes it a valuable building block in asymmetric synthesis.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Properties:

| Property | Value |

| CAS Number | 928056-25-1[1][2][3][4] |

| Molecular Formula | C₁₂H₁₄N₂[1] |

| Molecular Weight | 186.26 g/mol [1] |

| Chirality | (S)-enantiomer |

Spectroscopic Data (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring. The protons on the chiral pyrrolidine ring are diastereotopic and may exhibit complex splitting patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.50 - 4.20 | AB quartet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.80 - 4.00 | Multiplet | 1H | H-2 (pyrrolidine) |

| ~ 3.00 - 3.30 | Multiplet | 2H | H-5 (pyrrolidine) |

| ~ 1.80 - 2.30 | Multiplet | 4H | H-3, H-4 (pyrrolidine) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the nitrile carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 127 - 130 | Aromatic carbons (-CH) |

| ~ 118 - 122 | Nitrile carbon (-C≡N) |

| ~ 55 - 60 | Benzylic carbon (-CH₂-Ph) |

| ~ 50 - 55 | C-2 (pyrrolidine) |

| ~ 45 - 50 | C-5 (pyrrolidine) |

| ~ 20 - 35 | C-3, C-4 (pyrrolidine) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile group, C-H bonds of the aromatic and aliphatic parts of the molecule, and C-N bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~ 2220 - 2260 | Medium | C≡N stretch (nitrile) |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1100 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum (electron ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 186 | Moderate | [M]⁺ (Molecular ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 185 | Low | [M-H]⁺ |

| 159 | Moderate | [M-HCN]⁺ |

Experimental Protocols

Plausible Synthesis of this compound

The following is a detailed, plausible experimental protocol for the synthesis of this compound starting from L-proline. This procedure is based on established methods for the N-benzylation of amino acids and the conversion of carboxylic acids to nitriles.

Figure 2: Plausible synthetic pathway for this compound.

Step 1: Synthesis of (s)-1-n-Benzyl-pyrrolidine-2-carboxylic acid

-

To a solution of L-proline (1.0 eq) in ethanol, add potassium carbonate (2.5 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Adjust the pH of the aqueous layer to ~5-6 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Synthesis of (s)-1-n-Benzyl-pyrrolidine-2-carboxamide

-

Suspend (s)-1-n-Benzyl-pyrrolidine-2-carboxylic acid (1.0 eq) in toluene.

-

Add thionyl chloride (1.5 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 2 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide.

-

Stir the mixture vigorously for 1 hour at 0°C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the amide.

Step 3: Synthesis of this compound

-

Dissolve (s)-1-n-Benzyl-pyrrolidine-2-carboxamide (1.0 eq) in pyridine at 0°C.

-

Add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Wash the combined organic layers with saturated copper sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Figure 3: General workflow for spectroscopic analysis.

Conclusion

This compound is a valuable chiral intermediate with applications in pharmaceutical synthesis. While a consolidated public repository of its spectroscopic data is not currently available, this guide provides a robust framework of expected spectral characteristics and a detailed synthetic protocol. The information presented here should serve as a useful resource for researchers and professionals working with this compound and related structures. It is recommended that any newly synthesized batches of this compound be thoroughly characterized using the analytical techniques outlined to confirm its identity and purity.

References

The Enigmatic Catalyst: Deconstructing the Putative Action of (s)-1-n-Benzyl-2-cyano-pyrrolidine in Asymmetric Catalysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive review of scientific literature and patent databases reveals no documented catalytic activity for (s)-1-n-Benzyl-2-cyano-pyrrolidine. This compound is recognized primarily as a synthetic intermediate, particularly in the preparation of dipeptidyl peptidase-IV (DPP-IV) inhibitors. However, its structural similarity to the well-established class of proline-based organocatalysts allows for a theoretical exploration of its potential mechanism of action. This guide will, therefore, provide an in-depth analysis of the core principles of proline catalysis, which would be the anticipated mode of action for this compound were it to function as a catalyst.

The Proline Paradigm: A Foundation for Asymmetric Organocatalysis

(S)-proline, a naturally occurring amino acid, is a cornerstone of asymmetric organocatalysis, lauded for its simplicity, availability, and ability to catalyze a wide array of chemical transformations with high stereoselectivity.[1][2][3][4] Its catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine (a nucleophilic Lewis base) and a carboxylic acid (a Brønsted acid) moiety.[2] This allows for the activation of carbonyl compounds through two primary catalytic cycles: enamine catalysis and iminium catalysis .

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the secondary amine of the proline catalyst reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[1][5][6] This intermediate is more reactive than the corresponding enol or enolate, enabling it to attack an electrophile with high efficiency.[7] The chirality of the proline catalyst directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome of the reaction. The carboxylic acid group in proline is believed to play a crucial role in stabilizing the transition state through hydrogen bonding.[6][8]

Catalytic Cycle of Enamine Catalysis (e.g., Aldol Reaction):

Figure 1: Generalized catalytic cycle for a proline-catalyzed aldol reaction via enamine activation.

Iminium Catalysis: Activating the Electrophile

Conversely, iminium catalysis involves the reaction of the secondary amine catalyst with an α,β-unsaturated carbonyl compound to form an iminium ion.[9][10] This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[10] The bulky scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thus ensuring high enantioselectivity.

Catalytic Cycle of Iminium Catalysis (e.g., Michael Addition):

Figure 2: Generalized catalytic cycle for a proline derivative-catalyzed Michael addition via iminium ion activation.

Key Proline-Catalyzed Asymmetric Reactions

Proline and its derivatives have been successfully employed in a variety of asymmetric transformations. The following sections detail the mechanisms and provide representative data for three seminal reactions.

Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds.[3][5][11]

Mechanism: The reaction proceeds via the enamine mechanism as depicted in Figure 1. The key stereodetermining step is the attack of the chiral enamine on the aldehyde. The transition state is believed to be a chair-like, six-membered ring involving the enamine, the aldehyde, and the carboxylic acid of the proline, which acts as a Brønsted acid to activate the aldehyde and stabilize the developing negative charge on the oxygen atom.[4]

Quantitative Data for Proline-Catalyzed Aldol Reactions:

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 88 | [3] |

| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | DMSO | 97 | 96 | [12] |

| Acetone | Isobutyraldehyde | 20 | Neat | 97 | 96 | [11] |

Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction between an aldehyde, an amine, and a carbonyl compound, yielding a β-amino carbonyl compound. The proline-catalyzed asymmetric version provides direct access to chiral β-amino aldehydes and ketones.[1][13][14]

Mechanism: The mechanism is analogous to the aldol reaction, proceeding through an enamine intermediate.[14][15] The aldehyde and amine first react to form an imine, which then acts as the electrophile. The chiral enamine, formed from the ketone and proline, attacks the imine, leading to the formation of the C-C bond with high stereocontrol.[15]

Quantitative Data for Proline-Catalyzed Mannich Reactions:

| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 20 | DMSO | 50 | - | 94 | [15] |

| Benzaldehyde | p-Anisidine | Propanal | 20 | NMP | 71 | >20:1 | 99 | [16] |

| Isovaleraldehyde | N-Boc | Acetaldehyde | 20 | MeCN | 71 | - | 98 | [17] |

Asymmetric Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-derived catalysts are highly effective in promoting asymmetric Michael additions.[1][18][19]

Mechanism: The reaction can proceed through either enamine or iminium catalysis, depending on the substrates. When a ketone is the nucleophile, it forms an enamine with the catalyst, which then attacks the α,β-unsaturated compound. Alternatively, if the α,β-unsaturated compound is an aldehyde or ketone, it can form an iminium ion with the catalyst, which is then attacked by a soft nucleophile.

Quantitative Data for Proline Derivative-Catalyzed Michael Additions:

| Donor | Acceptor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

| Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline | 10 | Water | 95 | 96:4 | 99 | [20] |

| Cyclohexanone | trans-β-Nitrostyrene | Proline-derived bifunctional catalyst | 10 | Water | 97 | 99:1 | 99 | [18][19] |

| Acetone | trans-β-Nitrostyrene | Proline-derived sulfonamide | 20 | Toluene | 98 | 96:4 | 98 | [21] |

Experimental Protocols: A Representative Example

The following is a generalized experimental protocol for a proline-catalyzed asymmetric Mannich reaction, based on procedures found in the literature.[14][17]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (e.g., p-Anisidine or N-Boc protected amine) (1.1 mmol)

-

Ketone (e.g., Acetone) (2.0 mL)

-

(S)-Proline (0.2 mmol, 20 mol%)

-

Solvent (e.g., DMSO, MeCN) (8.0 mL)

Procedure:

-

To a stirred solution of the aldehyde and amine in the chosen solvent, add the ketone.

-

Add (S)-proline to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 12-48 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Figure 3: A typical experimental workflow for a proline-catalyzed Mannich reaction.

Conclusion: A Framework for Future Discovery

While this compound does not have a documented history as a catalyst, the principles of proline-based organocatalysis provide a robust framework for understanding how such a molecule could theoretically operate. The presence of the secondary amine is a key feature that could enable enamine and iminium ion formation. The cyano group, being electron-withdrawing, would likely modulate the electronic properties of the pyrrolidine ring, potentially influencing the reactivity and selectivity of the catalyst. The N-benzyl group would provide steric bulk, which could play a significant role in the stereochemical control of a catalyzed reaction.

For researchers and drug development professionals, the exploration of novel pyrrolidine-based catalysts continues to be a fertile ground for discovery. The synthesis and evaluation of compounds like this compound for catalytic activity could lead to the development of new and more efficient asymmetric transformations, further expanding the powerful toolkit of organocatalysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. longdom.org [longdom.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2024.sci-hub.cat [2024.sci-hub.cat]

- 16. keio.elsevierpure.com [keio.elsevierpure.com]

- 17. 20.210.105.67 [20.210.105.67]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

Chiral Pyrrolidine Derivatives in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal of tools available for asymmetric synthesis, chiral pyrrolidine derivatives have emerged as a powerful and versatile class of organocatalysts. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies associated with these remarkable catalysts.

Introduction to Chiral Pyrrolidine Organocatalysis

Chiral pyrrolidine derivatives, with the ubiquitous amino acid L-proline being the progenitor of this class, have revolutionized the field of asymmetric synthesis.[1] These organocatalysts offer a green and often more economical alternative to traditional metal-based catalysts.[1] Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, mimicking the strategy of natural aldolase enzymes.[2] This dual mode of activation allows for a wide range of enantioselective transformations, including aldol reactions, Michael additions, Mannich reactions, and cycloadditions.[3][4]

The stereochemical outcome of these reactions is directed by the chiral environment of the pyrrolidine catalyst, which effectively shields one face of the reactive intermediate, allowing the electrophile or nucleophile to attack from the less hindered side.[5] The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's reactivity and stereoselectivity.

Core Applications in Asymmetric Synthesis

Asymmetric Aldol Reactions

The proline-catalyzed direct asymmetric aldol reaction is a landmark transformation in organocatalysis.[6] It allows for the direct coupling of two different carbonyl compounds with high enantioselectivity. The reaction proceeds through an enamine intermediate formed between the ketone donor and the pyrrolidine catalyst.

Asymmetric Michael Additions

Chiral pyrrolidine derivatives are highly effective catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[7] Diarylprolinol silyl ethers, a prominent class of pyrrolidine-based catalysts, are particularly adept at promoting the Michael addition of aldehydes and ketones to nitroalkenes, affording γ-nitro carbonyl compounds with excellent diastereo- and enantioselectivity.[5][7]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various chiral pyrrolidine derivatives in key asymmetric reactions, providing a comparative overview of their efficacy.

Table 1: Proline and Proline-Derived Catalysts in Asymmetric Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 76 | |

| L-Proline | Isovaleraldehyde | Acetone | Acetone | RT | 61 | - | 95 | |

| (S)-Diphenylprolinol | Benzaldehyde | Cyclohexanone | Toluene | 0 | 99 | 95:5 | 99 | [7] |

| (S)-Diphenylprolinol TMS Ether | 4-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | RT | 95 | 93:7 | 99 | [7] |

| (S)-Diphenylprolinol TMS Ether | Cinnamaldehyde | Propanal | CH2Cl2 | 0 | 85 | 94:6 | 99 | [7] |

Table 2: Chiral Pyrrolidine Derivatives in Asymmetric Michael Additions

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | CH2Cl2 | 0 | 85 | 94:6 | 99 | [7] |

| (S)-Diphenylprolinol TMS Ether | Isobutyraldehyde | β-Nitrostyrene | CH2Cl2 | RT | 65 | - | 68 | [7] |

| (R)-Pyrrolidin-2-yl Squaramide | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 98 | >99:1 | 99 | [8] |

| Chiral Pyrrolidine Sulfonamide | Cyclohexanone | N-Phenylmaleimide | CH2Cl2 | RT | 95 | >99:1 | 98 | [9] |

| C2-Symmetric Pyrrolidine | Diethylzinc | Benzaldehyde | Toluene | 0 | 95 | - | 96 | [10] |

Applications in Drug Development

The enantioselective synthesis of drug molecules and their intermediates is a critical application of chiral pyrrolidine catalysis.

-

(S)-Baclofen: This muscle relaxant has been synthesized using a chiral cinchona squaramide organocatalyst in a stereoselective Michael addition to prepare a key chiral precursor with 96% ee.[11]

-

(S)-Pregabalin: An anticonvulsant drug, its synthesis can involve an asymmetric Michael addition catalyzed by a chiral pyrrolidine derivative to establish the key stereocenter.

-

(-)-Rolipram: This anti-inflammatory and antidepressant agent has been synthesized enantioselectively using a polystyrene-supported chiral organocatalyst in an asymmetric conjugate addition.[1]

-

(-)-Oseltamivir (Tamiflu®): A key step in an efficient total synthesis of this antiviral drug involves a highly diastereoselective and enantioselective Michael reaction catalyzed by a diarylprolinol silyl ether.[12][13]

Detailed Experimental Protocols

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO, 4.0 mL) is added the ketone (0.2 mL, excess) and L-proline (0.030 g, 0.26 mmol, 30 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 4-24 hours). Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

In a vial, the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%) is dissolved in the solvent (e.g., CH2Cl2, 1.0 mL) and cooled to the specified temperature (e.g., 0 °C). The aldehyde (0.5 mmol) is added, followed by the nitroalkene (0.2 mmol). The reaction mixture is stirred at this temperature until the nitroalkene is consumed (monitored by TLC, typically 2-24 hours). The reaction is then quenched with a few drops of saturated aqueous NaHCO3 solution. The mixture is extracted with ethyl acetate (3 x 10 mL), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the Michael adduct. The diastereomeric ratio is determined by 1H NMR analysis of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.[7]

Synthesis of a Chiral C2-Symmetric Pyrrolidine Ligand from L-Tartaric Acid

A common route to C2-symmetric 3,4-disubstituted pyrrolidines starts from L-(+)-tartaric acid. The diacid is first converted to its dimethyl ester, which is then protected as the acetonide. Reduction of the esters to the corresponding diol, followed by tosylation, provides a key intermediate. Displacement of the tosylates with a primary amine (e.g., benzylamine) in a double SN2 reaction affords the protected C2-symmetric pyrrolidine. Subsequent deprotection and functionalization of the nitrogen and/or the substituents at the 3 and 4 positions can be performed to generate a variety of chiral ligands and catalysts.[14][15]

Mechanistic Insights and Visualizations

The catalytic cycles of chiral pyrrolidine derivatives are central to understanding their function. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways.

Enamine Catalysis Cycle

Caption: The enamine catalysis cycle for the α-functionalization of ketones.

Iminium Ion Catalysis Cycle

Caption: The iminium ion catalysis cycle for the conjugate addition to enones.

Transition State Model for Proline-Catalyzed Aldol Reaction

Caption: A simplified transition state model for the proline-catalyzed aldol reaction.

Transition State Model for Diarylprolinol Silyl Ether-Catalyzed Michael Addition

Caption: Steric shielding model in a diarylprolinol silyl ether-catalyzed Michael addition.

Conclusion

Chiral pyrrolidine derivatives have firmly established themselves as indispensable tools in the field of asymmetric synthesis. Their operational simplicity, high efficiency, and amenability to structural modification have led to their widespread adoption in both academic and industrial settings. The continued development of novel pyrrolidine-based catalysts and a deeper understanding of their reaction mechanisms will undoubtedly pave the way for even more sophisticated and powerful applications in the synthesis of complex chiral molecules, with significant implications for drug discovery and development.

References

- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]

- 8. Dehydroabietyl squaramide incorporating chiral pyrrolidine for highly diastereo- and enantioselective Michael reaction between cyclohexanone and β-nitrostyrenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]

- 14. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]

- 15. mdpi.com [mdpi.com]

Stability and Decomposition of (S)-1-N-Benzyl-2-cyano-pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Benzyl-2-cyano-pyrrolidine , a key chiral intermediate in the synthesis of various pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, demands a thorough understanding of its stability and potential decomposition pathways. This technical guide provides a comprehensive overview of the known and inferred stability profile of this compound, its potential degradation products, and the experimental methodologies relevant to its analysis. While direct and extensive stability studies on this specific intermediate are not widely published, valuable insights can be gleaned from forced degradation studies of the final drug products it is used to synthesize, as well as from the general chemical properties of N-substituted cyanopyrrolidines.

Physicochemical Properties

This compound is a synthetic organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 928056-25-1 |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.26 g/mol |

| Appearance | Varies; often supplied as an oil or solid |

| Chirality | (S)-enantiomer |

Inferred Stability and Potential Decomposition Pathways

Direct quantitative stability data for this compound is limited in publicly available literature. However, by examining the degradation of Vildagliptin, for which this compound is a precursor, we can infer potential areas of instability. The primary sites for degradation on the this compound core are hypothesized to be the cyano group, the benzylic position, and the pyrrolidine ring itself.

Hydrolytic Decomposition

The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of a carboxamide, and subsequently a carboxylic acid.

-

Acid-catalyzed hydrolysis: In the presence of strong acids and heat, the nitrile can hydrolyze to form (S)-1-benzylpyrrolidine-2-carboxylic acid.

-

Base-catalyzed hydrolysis: Strong bases can also facilitate the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Oxidative Decomposition

Oxidative conditions can lead to several degradation products. The tertiary amine of the pyrrolidine ring and the benzylic C-H bond are potential sites of oxidation.

-

N-Oxidation: The nitrogen atom of the pyrrolidine ring can be oxidized to form an N-oxide.

-

Benzylic Oxidation: The methylene bridge of the benzyl group is susceptible to oxidation, which could lead to the formation of a ketone (N-benzoyl-2-cyano-pyrrolidine) or cleavage of the benzyl group.

-

Ring Opening: Severe oxidative conditions could potentially lead to the cleavage of the pyrrolidine ring. Studies on the metabolism of the related compound 1-benzylpyrrolidine have shown the formation of 1-benzyl-2-cyanopyrrolidine, suggesting that the C-H bond at the 2-position is susceptible to metabolic oxidation[1].

Thermal and Photolytic Decomposition

Potential Decomposition Products

Based on the potential decomposition pathways, the following table summarizes the likely degradation products of this compound.

| Decomposition Pathway | Potential Degradation Product | Structure |

| Hydrolysis | (S)-1-Benzylpyrrolidine-2-carboxamide | |

| Hydrolysis | (S)-1-Benzylpyrrolidine-2-carboxylic acid | |

| Oxidation | This compound N-oxide | |

| Oxidation | N-Benzoyl-2-cyano-pyrrolidine | |

| Oxidation/Cleavage | (S)-2-Cyano-pyrrolidine |

Experimental Protocols for Stability and Decomposition Analysis

While specific protocols for this compound are not published, the following methodologies, adapted from forced degradation studies of Vildagliptin, can be applied to assess its stability.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

-

Acid Hydrolysis: The substance is typically dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) and treated with an aqueous acid solution (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: The substance is treated with an aqueous base solution (e.g., 0.1 N to 1 N NaOH) at room temperature or elevated temperatures.

-

Oxidative Degradation: The substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

-

Thermal Degradation: The solid substance or a solution is heated at a high temperature (e.g., 80-100 °C) for an extended period.

-

Photolytic Degradation: The substance (in solid or solution form) is exposed to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is commonly used. The mobile phase typically consists of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is standard. For structural elucidation of degradation products, mass spectrometry (MS) detection (LC-MS) is indispensable.

Visualizations

Logical Relationship of Decomposition Pathways

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

A comprehensive understanding of the stability and decomposition of This compound is critical for ensuring the quality and safety of the active pharmaceutical ingredients synthesized from it. While direct stability data is scarce, analysis of the degradation pathways of related final drug products provides a solid foundation for predicting its behavior under various stress conditions. The primary areas of concern for this intermediate are hydrolysis of the cyano group and oxidation of the pyrrolidine nitrogen and benzylic position. Robust analytical methods, such as stability-indicating HPLC-MS, are essential for monitoring its purity and detecting any potential degradation products during manufacturing and storage. Further dedicated stability studies on this intermediate would be beneficial for the pharmaceutical industry.

References

Theoretical and Computational Studies of (s)-1-n-Benzyl-2-cyano-pyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of (s)-1-n-Benzyl-2-cyano-pyrrolidine, a molecule of significant interest in drug discovery, particularly as a potential Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Due to the limited direct experimental data on this specific compound, this guide leverages information from closely related analogs to outline a robust framework for its synthesis, characterization, and computational analysis. The document details plausible synthetic pathways, experimental protocols, and a thorough computational workflow, including molecular docking and dynamics simulations. Furthermore, it explores the relevant DPP-IV signaling pathway and presents quantitative data from analogous compounds to serve as a benchmark for future studies. This guide is intended to be a valuable resource for researchers embarking on the investigation of this compound and similar bioactive molecules.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano group at the 2-position, particularly in the (S)-configuration, has been identified as a key pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. The addition of an N-benzyl group can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a compound poised for investigation as a potential therapeutic agent.

Plausible Synthetic Pathway and Experimental Protocols

Synthesis of (S)-pyrrolidine-2-carbonitrile Intermediate

The key intermediate, (S)-pyrrolidine-2-carbonitrile, can be synthesized from the readily available amino acid L-proline. The following protocol is adapted from the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Experimental Protocol: Synthesis of (S)-pyrrolidine-2-carboxamide

-

To a solution of L-proline (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add dicyclohexylcarbodiimide (DCC) (1 equivalent) at 10-15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10 equivalents) and continue stirring for another hour.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the residue with dichloromethane.

-

Combine the filtrates and concentrate under vacuum to obtain (S)-pyrrolidine-2-carboxamide.

Experimental Protocol: Dehydration to (S)-pyrrolidine-2-carbonitrile

-

Suspend the (S)-pyrrolidine-2-carboxamide (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

-

At 0-5 °C, add a dehydrating agent such as trifluoroacetic anhydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Carefully add ammonium bicarbonate portion-wise to neutralize the acid.

-

Stir for 45 minutes and then concentrate the mixture under vacuum.

-

The resulting residue can be further purified by chromatography to yield (S)-pyrrolidine-2-carbonitrile.

N-Benzylation of (S)-pyrrolidine-2-carbonitrile

The final step involves the N-alkylation of the pyrrolidine nitrogen with a benzyl group.

Experimental Protocol: N-Benzylation

-

Dissolve (S)-pyrrolidine-2-carbonitrile (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

-

To this mixture, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Potential Biological Target and Signaling Pathway

The (S)-2-cyanopyrrolidine moiety is a well-established pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

DPP-IV Signaling Pathway

The inhibition of DPP-IV by this compound is anticipated to modulate the DPP-IV signaling pathway as depicted below.

Quantitative Data for Related Compounds

Direct quantitative data for this compound is not currently available. However, data from related compounds can provide valuable context for theoretical and computational studies.

Crystallographic Data

The following table summarizes the crystallographic data for the related compound, cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. This data can be used to validate computational models and as a starting point for structural modifications.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.9898(3) Å |

| b | 9.4494(2) Å |

| c | 11.4768(3) Å |

| β | 103.0735(11)° |

| Volume | 1160.94(5) ų |

| Z | 4 |

| Temperature | 150 K |

Biological Activity Data

The table below presents the DPP-IV inhibitory activity (IC₅₀) of known inhibitors containing the (S)-2-cyanopyrrolidine scaffold. These values can serve as a benchmark for predicting the potential activity of this compound.

| Compound | DPP-IV IC₅₀ (nM) |

| Vildagliptin | 2.3 |

| Saxagliptin | 0.6 |

| Anagliptin | 3.4 |

| Teneligliptin | 0.3 |

Computational Studies Workflow

Computational studies are indispensable for understanding the molecular interactions between this compound and its putative target, DPP-IV. A typical workflow involves ligand and protein preparation, molecular docking, and molecular dynamics simulations.

General Computational Workflow

The following diagram illustrates a standard workflow for the computational investigation of a small molecule inhibitor.

Detailed Methodologies

Ligand Preparation:

-

The 3D structure of this compound can be built using software like Avogadro or Maestro.

-

Perform geometry optimization and energy minimization using a suitable force field (e.g., GAFF2) or quantum mechanical methods (e.g., DFT with B3LYP/6-31G*).

-

Generate possible tautomers and protonation states at physiological pH (7.4 ± 1.0).

Protein Preparation:

-

Obtain the crystal structure of human DPP-IV in complex with a known inhibitor from the Protein Data Bank (PDB), for example, PDB ID: 1X70 (Sitagliptin bound).

-

Prepare the protein by removing water molecules and co-crystalized ligands, adding hydrogen atoms, and assigning protonation states to titratable residues.

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking:

-

Define the binding site based on the location of the co-crystalized ligand in the PDB structure.

-

Use a docking program such as AutoDock Vina or Glide to dock the prepared ligand into the defined binding site.

-

Analyze the resulting docking poses based on their scoring functions and clustering. The pose with the most favorable interactions (e.g., hydrogen bonds with key residues like Glu205, Glu206, Tyr662, and Tyr547) should be selected for further studies.

Molecular Dynamics (MD) Simulations:

-

The selected protein-ligand complex from docking is solvated in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Use a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF2). It is crucial to validate or derive specific force field parameters for the cyanopyrrolidine moiety if high accuracy is desired.

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Run a production MD simulation for a sufficient duration (e.g., 100-200 ns) to ensure conformational sampling.

Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

-

Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

-

Analyze the hydrogen bond network between the ligand and the protein over time.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding affinity.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By leveraging knowledge from analogous compounds, it outlines plausible synthetic routes, detailed experimental protocols for key steps, and a robust computational workflow. The identification of DPP-IV as a likely biological target and the elucidation of its signaling pathway provide a clear direction for in vitro and in vivo studies. The provided quantitative data for related compounds serves as a valuable reference for validating computational models and interpreting experimental results. While direct experimental data for the title compound is currently lacking, this guide equips researchers with the necessary methodologies to embark on a thorough and systematic investigation of its potential as a novel therapeutic agent. The integrated approach presented herein is anticipated to accelerate the drug discovery and development process for this promising class of molecules.

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-1-N-Benzyl-2-cyano-pyrrolidine from L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of (S)-1-N-Benzyl-2-cyano-pyrrolidine, a valuable chiral intermediate in the development of various pharmaceutical agents. The synthesis commences with the readily available amino acid, L-proline, and proceeds through N-benzylation, amide formation, and subsequent dehydration to yield the target nitrile. The described methods are based on established chemical transformations and provide a clear pathway for the laboratory-scale preparation of this compound.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the construction of proline-based therapeutic agents. The chiral pyrrolidine scaffold is a common motif in numerous biologically active molecules. This protocol outlines a reliable synthetic route starting from L-proline, a naturally occurring and inexpensive chiral starting material. The synthesis involves three primary stages: the protection of the secondary amine via benzylation, conversion of the carboxylic acid to a primary amide, and finally, dehydration of the amide to the corresponding nitrile.

Chemical Reaction Pathway

Caption: Synthetic pathway for this compound from L-proline.

Experimental Protocols

Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)

This procedure follows the established method of N-benzylation of L-proline.[1]

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Isopropanol

-

Benzyl chloride

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (4.0 eq.) in isopropanol.

-

Stir the mixture at 40°C until the solution becomes clear.

-

Add benzyl chloride (1.5 eq.) to the reaction mixture and continue stirring at 40°C for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature and neutralize it to a pH of 5-6 with concentrated hydrochloric acid.

-

Add chloroform to the neutralized solution and stir the mixture overnight.

-

Filter the resulting precipitate and wash it with chloroform.

-

Combine the organic phases and evaporate the solvent under reduced pressure.

-

Treat the residue with acetone to precipitate the crude product.

-

Filter the solid, wash with acetone, and dry to obtain (S)-1-benzylpyrrolidine-2-carboxylic acid as a white solid.

Step 2: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxamide

This protocol is adapted from the amidation of a similar N-acylated proline derivative.[2][3]

Materials:

-

(S)-1-Benzylpyrrolidine-2-carboxylic acid

-

Dichloromethane (DCM)

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

Dissolve (S)-1-benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in dichloromethane.

-

Slowly add a solution of dicyclohexylcarbodiimide (1.0 eq.) in dichloromethane to the reaction mixture at 10-15°C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10.0 eq.) portion-wise to the reaction mixture and continue stirring for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the residue with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield the crude (S)-1-benzylpyrrolidine-2-carboxamide. The crude product may be purified further by crystallization or column chromatography if necessary.

Step 3: Synthesis of this compound

This dehydration step is based on the conversion of a similar amide to a nitrile.[2][3]

Materials:

-

(S)-1-Benzylpyrrolidine-2-carboxamide

-

Tetrahydrofuran (THF)

-

Trifluoroacetic anhydride (TFAA)

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

Suspend (S)-1-benzylpyrrolidine-2-carboxamide (1.0 eq.) in tetrahydrofuran.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.5 eq.) to the suspension.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture again to 5-10°C and carefully add ammonium bicarbonate (7.5 eq.) portion-wise to quench the excess trifluoroacetic anhydride.

-

Stir the mixture at room temperature for 45 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reactant | Product | Key Reagents | Solvent | Typical Yield (%) |

| 1 | L-proline | (S)-1-Benzylpyrrolidine-2-carboxylic acid | Benzyl Chloride, KOH | Isopropanol | ~60%[1] |

| 2 | (S)-1-Benzylpyrrolidine-2-carboxylic acid | (S)-1-Benzylpyrrolidine-2-carboxamide | DCC, NH₄HCO₃ | Dichloromethane | ~50-60% |

| 3 | (S)-1-Benzylpyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride | Tetrahydrofuran | ~70-80% |

Note: Yields for steps 2 and 3 are estimated based on similar reported reactions and may vary depending on reaction scale and purification efficiency.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis of this compound.

References

- 1. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Application Notes and Protocols for (S)-1-N-Benzyl-2-cyanopyrrolidine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Benzyl-2-cyanopyrrolidine is a chiral auxiliary derived from the naturally occurring amino acid (S)-proline. Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. By temporarily incorporating a chiral molecule, the auxiliary directs the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer. Subsequently, the auxiliary can be cleaved and ideally recycled. This document provides an overview of the potential applications of (S)-1-N-benzyl-2-cyanopyrrolidine as a chiral auxiliary, drawing upon established principles of asymmetric synthesis with related proline derivatives. While specific documented examples of its use are limited in readily available literature, its structural features suggest its utility in diastereoselective alkylation reactions for the synthesis of chiral α-substituted amines and related compounds.

Principle of Asymmetric Alkylation

The core principle behind using a chiral auxiliary like (S)-1-N-benzyl-2-cyanopyrrolidine lies in its ability to create a chiral environment that biases the stereochemical outcome of a reaction. In the context of alkylation, the pyrrolidine ring and the benzyl group can effectively shield one face of a reactive intermediate, such as an enolate or a carbanion, forcing an incoming electrophile to attack from the less hindered face. The cyano group, being an electron-withdrawing group, can influence the acidity of the α-proton and the reactivity of the system.

A generalized workflow for the application of (S)-1-N-benzyl-2-cyanopyrrolidine as a chiral auxiliary in asymmetric alkylation is depicted below.

Figure 1. Generalized workflow for asymmetric alkylation using a chiral auxiliary.

Potential Applications

Based on the chemistry of related proline derivatives, (S)-1-N-benzyl-2-cyanopyrrolidine is a promising candidate for the following applications:

-

Asymmetric Alkylation of α-Amino Acids: By attaching the auxiliary to the nitrogen of a glycine derivative, subsequent deprotonation and alkylation could lead to the synthesis of non-proteinogenic α-amino acids with high enantiomeric purity.

-

Synthesis of Chiral Aldehydes and Ketones: Acylation of the auxiliary followed by α-alkylation and subsequent cleavage could provide access to enantioenriched aldehydes and ketones.

-

Diastereoselective Michael Additions: The chiral environment provided by the auxiliary could be exploited to control the stereochemistry of conjugate additions to α,β-unsaturated systems.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for asymmetric alkylation using proline-derived chiral auxiliaries. Optimization of reaction conditions would be necessary for specific substrates.

Protocol 1: Asymmetric Synthesis of an α-Substituted Amine

This protocol outlines a potential pathway for the synthesis of a chiral α-substituted amine.

1. Formation of the Chiral Adduct:

-

To a solution of (S)-1-N-benzyl-2-cyanopyrrolidine (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2. Diastereoselective Alkylation:

-

Dissolve the purified chiral adduct (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour at -78 °C to form the enolate.

-

Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for 2-6 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product, dry the organic phase, and concentrate. Purify by column chromatography to isolate the diastereomerically enriched product.

3. Cleavage of the Chiral Auxiliary:

-

The N-benzyl and cyano groups can be removed under various conditions. Reductive cleavage is a common method for N-benzyl groups, for instance, using catalytic hydrogenation (H₂, Pd/C). The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine.

-

Example (Reductive Cleavage of N-benzyl): Dissolve the alkylated product in a suitable solvent (e.g., methanol, ethanol) and add a catalytic amount of palladium on carbon (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

The resulting product can be further purified if necessary.

Data Presentation (Hypothetical)

The success of an asymmetric synthesis is quantified by the diastereomeric excess (d.e.) of the product before auxiliary removal and the enantiomeric excess (e.e.) of the final product. The following table illustrates how such data would be presented.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | d.e. (%) |

| 1 | Benzyl bromide | LDA | THF | -78 | 4 | 85 | >95 |

| 2 | Methyl iodide | LDA | THF | -78 | 2 | 92 | >98 |

| 3 | Allyl bromide | LHMDS | THF | -78 | 3 | 88 | 92 |

Table 1. Hypothetical data for the diastereoselective alkylation using (S)-1-N-benzyl-2-cyanopyrrolidine.